1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one
Description
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-20-7-9-21(10-8-20)27-29-28(36-30-27)24-5-3-4-6-25(24)35-19-26(33)32-17-15-31(16-18-32)22-11-13-23(34-2)14-12-22/h3-14H,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNDHDHOBYPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The piperazine ring is often synthesized through the reaction of 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst. The oxadiazole ring is prepared by reacting 4-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring produces a hydrazine derivative.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of smooth muscle contraction and neurotransmitter release. By modulating these receptors, the compound can influence various physiological processes, including blood pressure regulation and neurotransmission.
Comparison with Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
